molecular formula C10H9NO4 B14391375 Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate CAS No. 89754-12-1

Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate

Cat. No.: B14391375
CAS No.: 89754-12-1
M. Wt: 207.18 g/mol
InChI Key: PIZIZZKWPHJPDT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate is a heterocyclic compound that features a furan ring, a cyano group, and an ester functional group. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyano and ester groups can form hydrogen bonds and electrostatic interactions with active sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

89754-12-1

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 2-cyano-3-(furan-2-yloxy)prop-2-enoate

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)8(6-11)7-15-9-4-3-5-14-9/h3-5,7H,2H2,1H3

InChI Key

PIZIZZKWPHJPDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=COC1=CC=CO1)C#N

Origin of Product

United States

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